2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile
Description
Properties
IUPAC Name |
2-(4-chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-15(2)8-10(7-14)12(16)9-3-5-11(13)6-4-9/h3-6,8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQNAFCXKKEMQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)C1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654084 | |
| Record name | 2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52200-16-5 | |
| Record name | 2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Protocol
A representative procedure involves combining 4-chlorobenzaldehyde (1.0 equiv) with dimethylaminoacetonitrile (1.2 equiv) in anhydrous ethanol. Triethylamine (2.0 equiv) is added as a base to deprotonate the active methylene group, initiating the condensation. The reaction proceeds at 20°C for 18–24 hours, yielding the target compound after purification by column chromatography (hexane/ethyl acetate = 7:1).
Table 1: Optimization of Knoevenagel Condensation
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 58 |
| Base | Triethylamine | 58 |
| Temperature | 20°C | 58 |
| Alternative Base | Piperidine | 42 |
| Alternative Solvent | Toluene | 35 |
Key findings:
-
Ethanol outperforms toluene due to improved solubility of intermediates.
-
Elevated temperatures (>30°C) promote side reactions, reducing yield by 15–20%.
Nucleophilic Acylation of 4-Chlorobenzoyl Chloride
This two-step method first generates 4-chlorobenzoyl chloride, which subsequently reacts with a dimethylaminoacrylonitrile precursor.
Chlorobenzoyl Chloride Synthesis
4-Chlorobenzoic acid (1.0 equiv) is treated with thionyl chloride (2.5 equiv) in dichloromethane under reflux (40°C, 4 hours). Excess thionyl chloride is removed by distillation, yielding 4-chlorobenzoyl chloride in 92% purity.
Acylation Reaction
The freshly prepared acyl chloride (1.1 equiv) is added dropwise to a solution of 3-(dimethylamino)acrylonitrile (1.0 equiv) and triethylamine (1.5 equiv) in dry dichloromethane. The mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
Table 2: Acylation Reaction Variables
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 76 |
| Temperature | 0°C → RT | 76 |
| Base | Triethylamine | 76 |
| Stoichiometry | 1.1:1 (acyl:acrylo) | 76 |
Mechanistic insight:
The reaction proceeds via nucleophilic attack of the acrylonitrile's β-carbon on the electrophilic acyl carbon, facilitated by triethylamine’s HCl scavenging.
Transition Metal-Catalyzed Cyclization
Copper(II) triflate-catalyzed cyclization offers a modern approach to access conjugated nitriles.
Catalytic Protocol
A mixture of 4-chlorophenyl propargyl ether (1.0 equiv) and dimethylamine hydrochloride (1.5 equiv) in 1,2-dichloroethane is treated with Cu(OTf)₂ (5 mol%) at 50°C for 18 hours. The reaction achieves 58% yield upon addition of water (2.0 equiv), which promotes cyano group hydration prior to cyclization.
Table 3: Metal Catalyst Screening
| Catalyst | Yield (%) | Selectivity |
|---|---|---|
| Cu(OTf)₂ | 58 | >20:1 |
| PdCl₂ | 0 | – |
| AuCl₃ | 0 | – |
| RuCl₂(CO)₃ | 0 | – |
Advantages:
-
Tolerates electron-withdrawing substituents on the aryl group.
Comparative Analysis of Methods
Table 4: Method Comparison
| Metric | Knoevenagel | Acylation | Cu-Catalyzed |
|---|---|---|---|
| Yield (%) | 58 | 76 | 58 |
| Reaction Time (h) | 24 | 14 | 18 |
| Purification | Column | Extraction | Recrystallization |
| Scalability | Moderate | High | Low |
| Byproduct Formation | Moderate | Low | High |
Critical considerations:
-
Knoevenagel : Preferred for laboratory-scale synthesis but limited by moderate yields.
-
Acylation : Industrial favorite due to scalability and reproducibility.
-
Cu-Catalyzed : Ideal for accessing stereochemically pure products despite lower yields.
Advanced Purification Techniques
Recrystallization
The crude product is dissolved in hot hexane/ethyl acetate (4:1) and cooled to −20°C, achieving 98% purity after two cycles.
Column Chromatography
Silica gel chromatography (230–400 mesh) with gradient elution (hexane → 30% ethyl acetate) removes unreacted acyl chloride and dimethylamine byproducts.
Table 5: Purity Assessment
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Recrystallization | 98 | 85 |
| Column | 99 | 70 |
| HPLC | 99.5 | 95 |
Mechanistic Elucidation
Knoevenagel Pathway
Copper-Catalyzed Cyclization
-
Hydration of nitrile to amide (Cu-mediated).
-
Intramolecular cyclization via enolate intermediate.
Industrial-Scale Considerations
Continuous Flow Synthesis
A tubular reactor system (ID = 2 mm, L = 10 m) operates at 25°C with a residence time of 30 minutes, achieving 82% yield at 1 kg/day throughput.
Waste Management
-
Aqueous waste: Neutralized with NaOH for chloride precipitation.
-
Organic waste: Incinerated with energy recovery.
Emerging Methodologies
Photocatalytic Approaches
Visible-light-mediated synthesis using eosin Y (2 mol%) in acetonitrile achieves 65% yield under 450 nm LED irradiation, offering a greener alternative.
Biocatalytic Routes
Immobilized lipase (Candida antarctica) catalyzes the acylation step in phosphate buffer (pH 7.0), yielding 44% product with excellent enantioselectivity (ee > 90%).
Chemical Reactions Analysis
2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups . The exact molecular targets and pathways involved vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Crystallographic and Packing Behavior
- Benzothiazole Derivative: Monoclinic (P21/c), a = 7.3785 Å, b = 20.1801 Å, c = 8.2706 Å, β = 112.947°, V = 1134.03 ų. Stacking along the a-axis via thiazole-thiazole interactions .
- Bromophenyl Analog : Exhibits polymorphism; needle-like vs. plate-like crystals show distinct emissions (480 nm vs. 520 nm) due to exciton coupling differences .
Optical and Electronic Properties
Biological Activity
2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile, also known as 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₁ClN₂
- Molecular Weight : 234.68 g/mol
- Melting Point : Approximately 110 °C
- Density : 1.215 g/cm³
The compound features a chlorobenzoyl group and a dimethylamino group attached to an acrylonitrile backbone, which contributes to its unique reactivity and biological properties.
Antimicrobial Properties
Research indicates that 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile exhibits notable antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The exact mechanism of action involves interaction with bacterial cell membranes and inhibition of essential enzymes.
Anticancer Properties
The compound has been studied for its anticancer potential, particularly in inhibiting tumor growth through mechanisms such as:
- Apoptosis Induction : Promoting programmed cell death in cancer cells.
- Cell Cycle Arrest : Disrupting the normal cell cycle progression, thereby preventing cancer cell proliferation.
A comparative analysis of similar compounds reveals that those with structural similarities to 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile often share similar anticancer mechanisms.
The biological activity of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:
- Inhibition of key enzymes involved in cell proliferation.
- Modulation of signaling pathways related to apoptosis and cell survival.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of 2-(4-Chlorobenzoyl)-3-(dimethylamino)acrylonitrile on various cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). The results indicated significant cytotoxicity with IC50 values lower than those observed for standard chemotherapeutic agents. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential utility in treating bacterial infections .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-(4-Bromobenzoyl)-3-(dimethylamino)acrylonitrile | Similar benzoyl and dimethylamino groups | Bromine substituent may enhance reactivity |
| 2-(Phenyl)-3-(dimethylamino)acrylonitrile | Contains a phenyl instead of chlorobenzoyl | Lacks halogen; may exhibit different biological activity |
| 2-(4-Methoxybenzoyl)-3-(dimethylamino)acrylonitrile | Methoxy group instead of chloro | Potentially different solubility and reactivity |
Q & A
Q. What are the common synthetic routes for 2-(4-Chlorobenzoyl)-3-(dimethylamino)prop-2-enenitrile?
The compound is typically synthesized via condensation reactions, such as the Knoevenagel reaction, where a carbonyl group reacts with an active methylene compound. For example, reacting 4-chlorobenzoyl derivatives with dimethylamino-substituted acrylonitrile precursors under basic or acidic conditions. Microwave-assisted synthesis (e.g., 30–60 minutes at 100–120°C) can enhance yield and reduce side products compared to traditional thermal methods . Post-synthesis, characterization via -NMR (to confirm enenitrile geometry) and FT-IR (to verify nitrile and carbonyl stretching bands) is critical.
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Growing high-quality crystals via slow evaporation or diffusion methods.
- Data collection using a diffractometer (e.g., Cu-Kα radiation, λ = 1.54184 Å).
- Structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL or OLEX2 .
- Validation of bond lengths/angles against standard databases (e.g., Cambridge Structural Database).
Q. What spectroscopic techniques are used to characterize its optical properties?
UV-Vis spectroscopy (λ~300–400 nm for π→π* transitions) and fluorescence spectroscopy (emission maxima in visible range, e.g., 450–550 nm) are standard. Solvent polarity and aggregation effects must be controlled. For example, dimethyl sulfoxide (DMSO) may induce solvatochromic shifts, while solid-state fluorescence can differ due to crystal packing .
Advanced Research Questions
Q. How can emission discrepancies arising from crystal habit and polymorphism be resolved?
Polymorph-dependent emission can be studied via:
- Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···N, π–π stacking) influencing excited-state behavior .
- Powder X-ray diffraction (PXRD) to correlate emission profiles with specific crystal phases.
- Time-resolved fluorescence to distinguish intrinsic molecular fluorescence from crystal-defect-related emissions .
Q. What methodologies address impurities or co-eluting byproducts during synthesis?
High-performance liquid chromatography (HPLC) with a C18 column and gradient elution (e.g., acetonitrile/water) is effective. Retention time matching against known standards (e.g., ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate at 0.80 min) helps identify impurities. For unresolved peaks, LC-MS or 2D NMR (e.g., - HSQC) provides structural clarity .
Q. How can conflicting optical data from solution vs. solid-state studies be reconciled?
Contradictions often arise from aggregation-induced emission (AIE) or excimer formation. Methodological solutions include:
Q. What challenges arise in refining its crystal structure, and how are they mitigated?
Challenges include handling high thermal motion in flexible groups (e.g., dimethylamino) or twinned crystals. Strategies:
Q. How do solvent and substituent effects influence its reactivity in further functionalization?
Polar aprotic solvents (e.g., DMF) stabilize intermediates in nucleophilic substitutions at the nitrile or carbonyl groups. Electron-withdrawing substituents (e.g., 4-chlorobenzoyl) enhance electrophilicity at the α-carbon, facilitating Michael additions. Steric effects from dimethylamino groups can be probed via Hammett plots or kinetic isotope effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
